

Recommended dosage of Z-360 for in vivo animal models

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Compound of Interest		
Compound Name:	Z-360	
Cat. No.:	B1676968	Get Quote

Application Notes and Protocols: Z-360

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Introduction

Z-360, also known as Nastorazepide, is an orally active and selective antagonist for the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] It has demonstrated potential therapeutic effects in preclinical cancer models, particularly pancreatic cancer.[1][2] **Z-360** works by inhibiting the binding of cholecystokinin-8 (CCK-8) to the CCK-2 receptor.[1] This activity has been shown to suppress the production of interleukin-1 β (IL-1 β), which in turn prevents the upregulation of ephrin B1 gene expression and reduces the phosphorylation of the NR2B subunit of the NMDA receptor.[2] These downstream effects contribute to its anti-tumor and analgesic properties observed in animal models.[1][2]

This document provides a summary of recommended dosage and administration protocols for **Z-360** in in vivo animal models based on published preclinical data.

Data Presentation

The following tables summarize key quantitative data from preclinical studies involving **Z-360** in mouse models. These data are essential for planning initial in vivo efficacy and tolerability studies.



Table 1: In Vivo Efficacy of **Z-360** in a Pancreatic Cancer-Induced Pain Model

Animal Model	Treatment Group	Dosage	Administrat ion Route	Key Finding	Reference
BALB/c Mice (Female)	Z-360	10 mg/kg	Oral (p.o.)	Inhibited ephrin B1 gene expression in dorsal root ganglia.	[2]
BALB/c Mice (Female)	Z-360	10 mg/kg	Oral (p.o.)	Inhibited phosphorylati on of NR2B in the spinal cord.	[2]
BALB/c Mice (Female)	Z-360	10 mg/kg	Oral (p.o.)	Suppressed IL-1 β production in the cancerinoculated hind paw.	[2]

Table 2: Receptor Binding Affinity of **Z-360**

Receptor	Ligand	K _i Value	Assay Type	Reference
Human CCK-2	[³H]CCK-8	0.47 nM	Radioligand Binding Assay	[1]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature for **Z-360**.



Protocol 1: Cancer-Induced Pain Model in Mice

This protocol describes the methodology used to evaluate the analgesic effects of **Z-360** in a mouse model of pancreatic cancer-induced pain.[2]

- 1. Animal Model and Cell Line
- Animals: Female BALB/c mice (specific age and weight should be standardized, e.g., 6-8 weeks old).
- Cell Line: Pancreatic cancer cell line (e.g., PSN-1).
- 2. Tumor Cell Inoculation
- Culture PSN-1 cells under standard conditions.
- Harvest and resuspend cells in an appropriate medium (e.g., serum-free RPMI 1640).
- Inoculate a defined number of cells (e.g., 2×10^6 cells in 20 μ L) into the plantar surface of the hind paw of the mice.
- 3. **Z-360** Formulation and Administration
- Formulation: Prepare a suspension of **Z-360** in a vehicle solution (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dosage (10 mg/kg) and the average weight of the mice.
- Administration: Administer Z-360 or vehicle orally (p.o.) using a gavage needle.
 Administration should begin at a specified time point post-tumor inoculation and continue for a defined duration as per the study design.
- 4. Endpoint Analysis
- At the conclusion of the treatment period, euthanize the animals.
- Tissue Collection: Collect dorsal root ganglia (DRGs) (L4-L6) and the lumbar spinal cord.



- Gene Expression Analysis: Isolate RNA from the DRGs and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the ephrin B1 gene.
- Protein Analysis: Prepare protein lysates from the spinal cord tissue and perform Western blotting to analyze the phosphorylation status of the NR2B subunit.
- Cytokine Analysis: Collect tissue from the cancer-inoculated hind paw to measure IL-1β protein levels, for example, by using an ELISA kit.

Protocol 2: Radioligand Binding Assay for CCK-2 Receptor

This protocol outlines a method to determine the binding affinity of **Z-360** to the human CCK-2 receptor.[1]

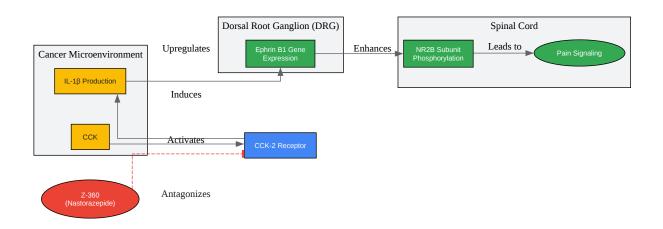
- 1. Materials
- Membrane preparations from cells expressing the human CCK-2 receptor.
- Radioligand: [3H]CCK-8 (tritiated cholecystokinin-8).
- Z-360 (Nastorazepide) at various concentrations.
- Assay buffer and wash buffer.
- · Glass fiber filters.
- Scintillation counter.
- 2. Assay Procedure
- Incubate the CCK-2 receptor-expressing membranes with [³H]CCK-8 and varying concentrations of **Z-360** in the assay buffer.
- Allow the binding reaction to reach equilibrium (time and temperature to be optimized).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.



- Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- 3. Data Analysis
- Determine the specific binding at each concentration of **Z-360** by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
- Plot the percentage of specific binding against the logarithm of the **Z-360** concentration.
- Calculate the IC₅₀ value (the concentration of Z-360 that inhibits 50% of the specific binding of [³H]CCK-8).
- Convert the IC₅₀ value to a K_i (inhibition constant) value using the Cheng-Prusoff equation.

Mandatory Visualization Signaling Pathway Diagram



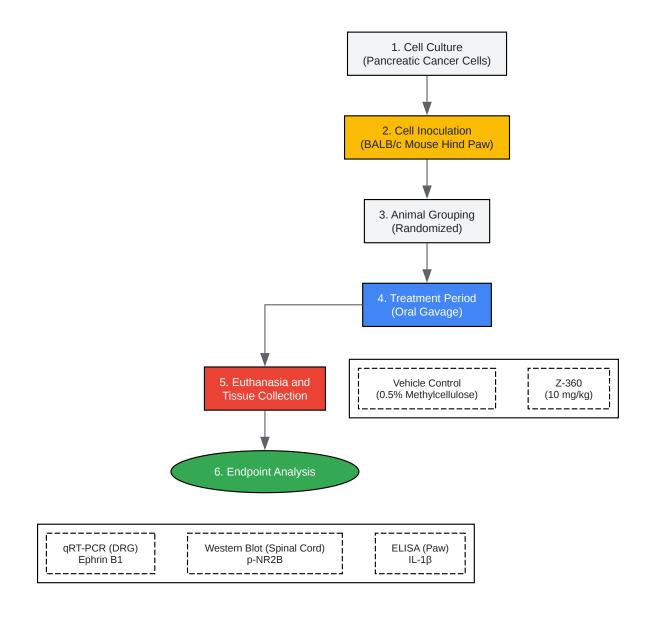


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Caption: Signaling pathway of **Z-360** in a cancer-induced pain model.

Experimental Workflow Diagram





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Caption: Experimental workflow for in vivo efficacy testing of **Z-360**.

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